Cas no 1805119-27-0 (6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
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- インチ: 1S/C9H7F6NO2/c1-4-3-5(17-2)16-7(18-9(13,14)15)6(4)8(10,11)12/h3H,1-2H3
- InChIKey: PAYYMRWLKBROBN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC(=CC=1C)OC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 279
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 3.9
6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088152-1g |
6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
1805119-27-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
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6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1805119-27-0)
6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805119-27-0, belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development.
The structural features of 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine make it a particularly intriguing molecule for synthetic chemists and biologists. The presence of multiple fluorine atoms, methoxy groups, and methyl substituents introduces unique electronic and steric properties that can influence its reactivity, solubility, and interaction with biological targets. These characteristics have positioned this compound as a valuable scaffold for the design of novel therapeutic agents.
In recent years, there has been a growing interest in the development of fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability compared to their non-fluorinated counterparts. The fluorine atoms in 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine contribute to these advantages by increasing the molecule's lipophilicity and reducing its susceptibility to enzymatic degradation. This has made it a promising candidate for further exploration in the synthesis of small-molecule drugs targeting various diseases.
One of the most compelling aspects of 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets. The unique structural motifs present in this compound have been shown to interact effectively with kinase active sites, leading to the development of potent inhibitors with high selectivity.
Recent studies have demonstrated the efficacy of 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine derivatives as inhibitors of specific kinases such as Janus kinases (JAKs) and tyrosine kinases (TYKs). These kinases are involved in inflammatory pathways and have been linked to autoimmune diseases like rheumatoid arthritis and psoriasis. By modulating their activity, compounds derived from 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine hold promise for treating these conditions without the side effects associated with traditional immunosuppressive therapies.
The synthesis of 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine presents unique challenges due to its complex structure and the need for precise functional group manipulation. Advanced synthetic techniques such as cross-coupling reactions, metal-catalyzed transformations, and fluorination methods are employed to construct the desired framework efficiently. The use of these methodologies not only ensures high yield but also allows for the introduction of additional modifications that can enhance the biological activity of the final product.
The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines in drug discovery. Their ability to improve drug-like properties has led to their incorporation into numerous approved drugs across different therapeutic areas. For instance, fluorinated pyridines have been utilized in antiviral, anticancer, and anti-inflammatory medications. The versatility of 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine makes it a valuable building block for future drug candidates that could address unmet medical needs.
As research continues to uncover new biological functions and therapeutic applications for heterocyclic compounds, 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is poised to play an increasingly significant role in medicinal chemistry. Its unique structural features and promising biological activities make it a cornerstone in the quest for innovative treatments. By leveraging cutting-edge synthetic strategies and exploring its potential in preclinical studies, scientists aim to translate this compound into tangible therapeutic benefits for patients worldwide.
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